N-(2,4-dichlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
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Overview
Description
N-(2,4-dichlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide: is a synthetic organic compound that belongs to the class of isochromene derivatives. This compound is characterized by the presence of a dichlorophenyl group attached to an isochromene ring system, which is further substituted with a carboxamide group. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dichlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide typically involves the reaction of 2,4-dichlorophenylamine with an appropriate isochromene derivative. One common method includes the condensation of 2,4-dichlorophenylamine with 3,4-dihydro-1H-isochromene-1,3-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: N-(2,4-dichlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various substituted isochromene compounds .
Scientific Research Applications
Chemistry: N-(2,4-dichlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain proteases, making it a candidate for further investigation in enzyme-related studies .
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of anti-inflammatory and anticancer agents. Its ability to interact with specific molecular targets makes it a promising lead compound in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby exerting its biological effects. The pathways involved in this process include the inhibition of protease activity, leading to reduced inflammation or tumor growth .
Comparison with Similar Compounds
- N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide
- 2,4-dichlorophenyl isocyanate
- 2,4-dichlorophenoxyacetic acid
Comparison: N-(2,4-dichlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is unique due to its isochromene ring system, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits higher stability and specific reactivity towards certain molecular targets. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C16H11Cl2NO3 |
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Molecular Weight |
336.2 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide |
InChI |
InChI=1S/C16H11Cl2NO3/c17-10-5-6-13(12(18)8-10)19-15(20)14-7-9-3-1-2-4-11(9)16(21)22-14/h1-6,8,14H,7H2,(H,19,20) |
InChI Key |
RFJXNDSVMGPWKK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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